1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine
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Overview
Description
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TRB or TRB-NH2 and is a potent inhibitor of the phosphodiesterase 5 (PDE5) enzyme.
Mechanism of Action
The mechanism of action of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is based on its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is responsible for the degradation of cGMP, which is a second messenger molecule that plays a critical role in vasodilation and smooth muscle relaxation. By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine are primarily related to its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. This leads to increased cGMP levels, which in turn leads to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine in lab experiments include its potent inhibitory activity against 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, its ability to increase cGMP levels, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine. One area of focus is the development of new and more potent inhibitors of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. Another area of focus is the potential therapeutic applications of this compound, including its use in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. Additionally, research is needed to better understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-1-biphenyl with 4-aminotriazole to produce 4-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]amine. This intermediate compound is then reacted with piperazine to produce the final product, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine.
Scientific Research Applications
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
properties
IUPAC Name |
1-[4-[3-(1,2,4-triazol-4-yl)phenyl]phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-16(12-18(3-1)23-13-20-21-14-23)15-4-6-17(7-5-15)22-10-8-19-9-11-22/h1-7,12-14,19H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMCMNJFXQCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine |
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